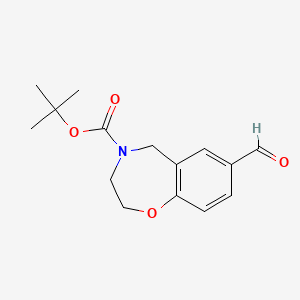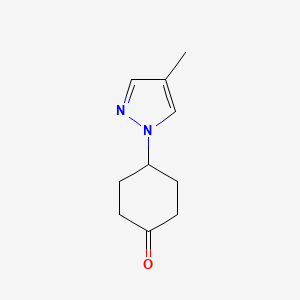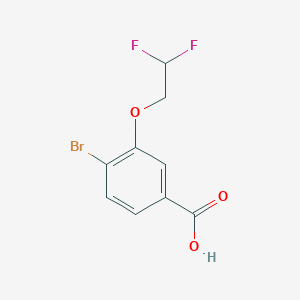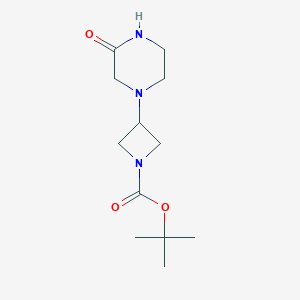
N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide
Overview
Description
“N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), which is substituted with a chlorine atom. It also has a propanamide group, which is a derivative of propionic acid where one of the hydrogens of the central carbon is replaced by an amide group .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The benzyl chloride could undergo nucleophilic substitution reactions , and the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a benzene ring could contribute to its lipophilicity, the chlorine atom could influence its electronic properties, and the amide group could allow for hydrogen bonding .Scientific Research Applications
Spectrophotometric Analysis
N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide can be determined spectrophotometrically in the presence of surfactants like sodium dodecyl sulfonate, forming stable complexes useful for analytical purposes in aqueous solutions (Shu, 2011).
Chemical Synthesis and Reactions
This compound is involved in various chemical syntheses, such as:
- Reaction with chloro-pivalyl chloride and hydroxylamine hydrochloride to produce isoxazolidinones (Gui-qiu & Chun-rui, 2004).
- In the synthesis of benzamides with herbicidal properties (Viste, Cirovetti, & Horrom, 1970).
- Used in the synthesis of novel metal complexes with potential as CDK8 kinase inhibitors for cancer therapy (Aboelmagd et al., 2021).
Crystallography and Structural Analysis
The compound is also significant in crystallography, where its structure and molecular interactions are studied for various applications:
- Crystal structure analysis revealing hydrogen bonding patterns and molecular arrangements (Yalcin et al., 2012).
- Structural determination of derivatives, providing insights into their molecular geometry and potential applications (Ming-zhi et al., 2005).
Antibacterial Activity
Investigation into the antibacterial properties of derivatives, particularly in the context of drug discovery and development, is another area of interest:
- Analysis of oxazolomycin and related compounds containing the 3-hydroxy-2,2-dimethylpropanamide moiety, exploring their antibacterial potential (Bagwell, Moloney, & Thompson, 2008).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as 1-deoxy-d-xylulose 5-phosphate synthase (dxs) . DXS is the first enzyme of the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which is essential for the production of universal isoprenoid precursors in certain pathogens .
Mode of Action
It’s plausible that it may interact with its target enzyme, potentially dxs, and inhibit its function . This inhibition could disrupt the MEP pathway, affecting the synthesis of isoprenoid precursors.
Biochemical Pathways
The compound may affect the MEP pathway by inhibiting the DXS enzyme . Isoprenoids, the products of the MEP pathway, are crucial for various cellular functions, including cell membrane integrity, protein prenylation, and quorum sensing. Therefore, disruption of this pathway could have significant downstream effects on the organism.
Pharmacokinetics
Similar compounds have been studied for their metabolic pathways . For instance, 2′-substituted 9-benzyladenines were found to undergo N1-oxidation . Such studies could provide insights into the potential pharmacokinetics of N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide.
Result of Action
The result of the compound’s action would likely be the disruption of the MEP pathway, leading to a deficiency in isoprenoid precursors. This could potentially inhibit the growth of certain pathogens, as seen in the case of Haemophilus influenzae .
Action Environment
It’s also important to consider the compound’s stability under various environmental conditions .
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-hydroxy-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,8-15)11(16)14-7-9-5-3-4-6-10(9)13/h3-6,15H,7-8H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJXCDFCKPEPHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(=O)NCC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501348452 | |
| Record name | N-[(2-Chlorophenyl)methyl]-3-hydroxy-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501348452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide | |
CAS RN |
171569-37-2 | |
| Record name | N-[(2-Chlorophenyl)methyl]-3-hydroxy-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501348452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


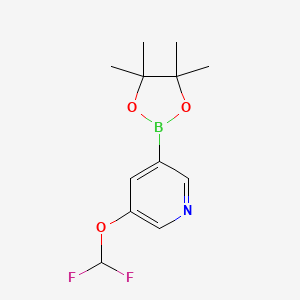
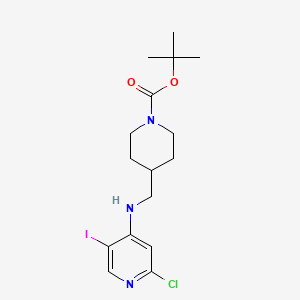
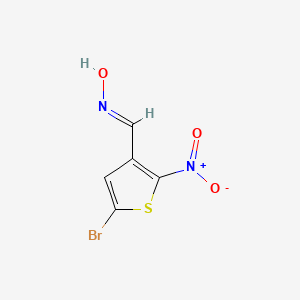

![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1397962.png)
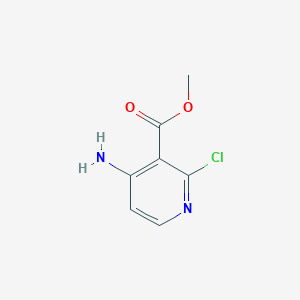
![tert-butyl 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}azetidine-1-carboxylate](/img/structure/B1397965.png)

